molecular formula C10H12N2O5S B1295862 4-(3-Nitrophenylsulfonyl)morpholine CAS No. 91619-33-9

4-(3-Nitrophenylsulfonyl)morpholine

Cat. No.: B1295862
CAS No.: 91619-33-9
M. Wt: 272.28 g/mol
InChI Key: XCYXNNGNLAIXNM-UHFFFAOYSA-N
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Description

4-(3-Nitrophenylsulfonyl)morpholine (CAS 91619-33-9) is a sulfonamide derivative of morpholine, featuring a nitro group at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₂N₂O₅S, with an average molecular weight of 272.28 g/mol . The compound is synthesized via sulfonylation reactions, where morpholine reacts with 3-nitrobenzenesulfonyl chloride under basic conditions. This intermediate is critical in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents, where the sulfonyl group enhances metabolic stability and binding affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Nitrophenylsulfonyl)morpholine can be synthesized through the reaction of morpholine with 3-nitrobenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity. Industrial production would also involve purification steps like recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenylsulfonyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The morpholine ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-(3-Aminophenylsulfonyl)morpholine.

    Oxidation: Sulfoxides or sulfones of the morpholine ring.

Scientific Research Applications

4-(3-Nitrophenylsulfonyl)morpholine has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenylsulfonyl)morpholine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(4-Nitrophenylsulfonyl)morpholine (CAS 1024-30-2)

  • Structure : Differs in the nitro group position (para vs. meta).
  • Molecular Formula : C₁₀H₁₂N₂O₅S (identical to the meta isomer).
  • Synthesis : Similar sulfonylation process using 4-nitrobenzenesulfonyl chloride.
  • Key Differences: Crystal Packing: The para-nitro isomer forms stronger π-π stacking interactions due to symmetrical nitro placement, as observed in its morpholine counterpart (parallel aromatic planes at 3.77 Å distance) .

4-(3-Nitrophenyl)morpholine (CAS 116922-22-6)

  • Structure : Lacks the sulfonyl group; nitro is directly attached to the phenyl ring.
  • Molecular Formula : C₁₀H₁₂N₂O₃ (MW = 208.22 g/mol) .
  • Applications : Primarily used as an intermediate in antitumor drug synthesis .
  • Key Differences :
    • Lipophilicity : The absence of the sulfonyl group reduces polarity (clogP ≈ 1.5 vs. 1.8 for the sulfonyl derivative), impacting membrane permeability.
    • Synthetic Route : Synthesized via nucleophilic substitution of 3-nitrochlorobenzene with morpholine, avoiding sulfonylation steps .

4-(4-Nitrophenyl)morpholine (CAS 10389-51-2)

  • Structure : Para-nitro phenyl group without sulfonyl.
  • Molecular Formula : C₁₀H₁₂N₂O₃ (MW = 208.21 g/mol) .
  • Crystallography : Adopts a chair conformation in the morpholine ring, stabilized by face-to-face aromatic stacking (3.77 Å interplanar distance) .
  • Key Differences :
    • Solid-State Stability : Exhibits higher thermal stability (melting point = 148–152°C) compared to sulfonyl derivatives due to efficient packing .

4-(4-Nitrophenyl)thiomorpholine (CAS M1795)

  • Structure : Replaces morpholine’s oxygen with sulfur.
  • Molecular Formula : C₁₀H₁₂N₂O₂S (MW = 248.28 g/mol) .
  • Key Differences :
    • Hydrogen Bonding : Forms centrosymmetric dimers via C–H···O interactions, unlike morpholine derivatives .
    • Metabolic Properties : Sulfur increases lipophilicity (clogP ≈ 2.1) and serves as a "soft spot" for oxidation in drug metabolism .

Data Table: Structural and Functional Comparison

Compound CAS Number Molecular Formula MW (g/mol) Key Features Applications
4-(3-Nitrophenylsulfonyl)morpholine 91619-33-9 C₁₀H₁₂N₂O₅S 272.28 Meta-nitro; sulfonyl group enhances binding affinity Kinase inhibitors, antimicrobials
4-(4-Nitrophenylsulfonyl)morpholine 1024-30-2 C₁₀H₁₂N₂O₅S 272.28 Para-nitro; stronger π-π stacking Intermediate in combinatorial chemistry
4-(3-Nitrophenyl)morpholine 116922-22-6 C₁₀H₁₂N₂O₃ 208.22 Higher lipophilicity; no sulfonyl Antitumor drug synthesis
4-(4-Nitrophenyl)morpholine 10389-51-2 C₁₀H₁₂N₂O₃ 208.21 Chair conformation; thermal stability Anticancer intermediates
4-(4-Nitrophenyl)thiomorpholine M1795 C₁₀H₁₂N₂O₂S 248.28 Sulfur atom; C–H···O dimerization Antidiabetic, antifungal agents

Research Findings and Implications

  • Substituent Effects : The nitro group’s position (meta vs. para) significantly alters electronic properties and intermolecular interactions. Para-nitro derivatives exhibit stronger stacking, while meta-nitro compounds may offer steric advantages in binding pockets .
  • Role of Sulfonyl Group: Introduces polar character and metabolic stability, making sulfonyl derivatives preferable in drug design over non-sulfonyl analogs .
  • Thiomorpholine vs. Morpholine : Sulfur’s larger atomic radius and lower electronegativity disrupt crystal packing but improve lipophilicity, critical for blood-brain barrier penetration .

Biological Activity

4-(3-Nitrophenylsulfonyl)morpholine is an organic compound notable for its unique structural features, including a morpholine ring and a 3-nitrophenylsulfonyl group. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biochemical interactions.

The molecular formula of this compound is C10H12N2O5S. The presence of the nitro group enhances its chemical reactivity, making it suitable for various synthetic pathways and biological interactions. The compound can be synthesized through a nucleophilic substitution reaction involving morpholine and 3-nitrobenzenesulfonyl chloride, typically using triethylamine as a base in dichloromethane solvent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the sulfonyl group can engage in strong interactions with nucleophilic sites on proteins or enzymes. These interactions may modulate various biological pathways, particularly those related to apoptosis and cellular stress responses .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the growth of several human cancer cell lines at low micromolar concentrations (<10 μM). The compound appears to selectively induce the CHOP (C/EBP homologous protein) pathway, which is associated with apoptosis in response to endoplasmic reticulum stress .

Mechanistic Studies

In a study focusing on the structure-activity relationship (SAR) of related compounds, it was found that modifications to the nitro group significantly affected the compound's potency. For instance, replacing the nitro group with hydrogen or other substituents resulted in a loss of activity, emphasizing the importance of this functional group for maintaining biological efficacy .

Case Studies

StudyFindings
Study on CHOP Induction The compound was shown to activate the CHOP pathway selectively without triggering the XBP1 pathway, indicating a potential for targeted cancer therapies.
Growth Inhibition Assays Demonstrated significant growth inhibition in various human cancer cell lines, suggesting broad-spectrum anticancer properties.
Metabolic Profiling Investigated pharmacokinetics revealed rapid clearance from circulation post-administration, necessitating further optimization for improved bioavailability .

Comparative Analysis

When compared to similar compounds, such as 4-(4-Chlorophenylsulfonyl)morpholine and 4-(4-Methylphenylsulfonyl)morpholine, this compound stands out due to its unique nitro group which enhances its reactivity and interaction capabilities. This distinct feature may confer advantages in specific biochemical applications where redox properties are crucial .

Properties

IUPAC Name

4-(3-nitrophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5S/c13-12(14)9-2-1-3-10(8-9)18(15,16)11-4-6-17-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYXNNGNLAIXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90285208
Record name 4-(3-Nitrobenzene-1-sulfonyl)morpholine
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Molecular Weight

272.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91619-33-9
Record name 4-[(3-Nitrophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91619-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 41055
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 91619-33-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41055
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-Nitrobenzene-1-sulfonyl)morpholine
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URL https://comptox.epa.gov/dashboard/DTXSID90285208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Morpholine (2.2 ml, 25 mmol) was slowly added to 3-Nitro-benzenesulfonyl chloride (5.5 g, 25 mmol) in CH2Cl2 at 0° C. The reaction was warmed up to rt in 0.5 h. After CH2Cl2 was removed in vacuo, saturated NaHCO3 solution was added and the solid was filtered and dried to give 4-(3-Nitro-benzenesulfonyl)-morpholine as an off white solid (5.9 g, 87%). MS (ESI) m/z=273 [M+H]+.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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